molecular formula C28H29F3N2O3 B11497274 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione

2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione

Cat. No.: B11497274
M. Wt: 498.5 g/mol
InChI Key: MWNDLEDDAMGVQZ-UHFFFAOYSA-N
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Description

2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione is a complex organic compound featuring a trifluoromethoxy group, an indole moiety, and a cyclohexane-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The trifluoromethoxy group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the development of efficient methods for generating trifluoromethyl radicals.

Chemical Reactions Analysis

Types of Reactions

2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.

    Reduction: The carbonyl groups in the cyclohexane-1,3-dione core can be reduced to form diols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Cyclohexane-1,3-diol derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and stability by forming strong interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione is unique due to its combination of an indole moiety, a trifluoromethoxy group, and a cyclohexane-1,3-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H29F3N2O3

Molecular Weight

498.5 g/mol

IUPAC Name

3-hydroxy-2-[N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-C-propylcarbonimidoyl]-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C28H29F3N2O3/c1-3-7-24(27-25(34)14-19(15-26(27)35)18-8-5-4-6-9-18)32-13-12-21-17(2)33-23-11-10-20(16-22(21)23)36-28(29,30)31/h4-6,8-11,16,19,33-34H,3,7,12-15H2,1-2H3

InChI Key

MWNDLEDDAMGVQZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NCCC1=C(NC2=C1C=C(C=C2)OC(F)(F)F)C)C3=C(CC(CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

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